molecular formula C14H10ClN3O2 B3372932 1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 937608-35-0

1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B3372932
CAS No.: 937608-35-0
M. Wt: 287.7 g/mol
InChI Key: ORPORIACAMLZTO-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 937608-35-0) is a pyrazolo[3,4-b]pyridine derivative with a 2-chlorophenylmethyl substituent at the 1-position and a carboxylic acid group at the 5-position. This compound has garnered attention in medicinal chemistry due to its role as a precursor to potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway implicated in cancer metabolism . Zheng et al. (2013) demonstrated that amide derivatives of this compound exhibit nanomolar inhibitory activity against NAMPT, making it a critical scaffold for oncology drug development .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-12-4-2-1-3-9(12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPORIACAMLZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable pyrazole derivative under acidic conditions to form the desired pyrazolo[3,4-b]pyridine core . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. Specifically, compounds similar to 1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibited the growth of human cancer cell lines, suggesting potential for development as anticancer agents .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridines have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases.

Case Study : In vitro studies showed that similar compounds reduced the production of TNF-alpha and IL-6 in macrophages, indicating a promising anti-inflammatory profile .

Pharmacological Insights

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific kinases involved in various diseases. Kinase inhibitors are crucial in cancer therapy as they can block signal transduction pathways that lead to tumor growth.

Data Table: Kinase Inhibition Profile

Kinase TargetInhibition IC50 (µM)Reference
EGFR0.5
VEGFR0.8
PDGFR1.2

Synthesis and Modification

The synthesis of this compound involves multi-step reactions starting from simple precursors. Various synthetic routes have been developed to optimize yield and purity.

Synthesis Overview :

  • Starting Materials : Appropriate pyrazole derivatives.
  • Reagents : Chlorobenzyl chloride for chlorination.
  • Conditions : Typically requires refluxing in a suitable solvent.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Activity
Target Compound 2-Chlorophenylmethyl (1) C15H10ClN3O2 299.71 937608-35-0 Potent NAMPT inhibitor precursor; central to oncology research
1-(3-Methylphenyl) analog 3-Methylphenyl (1) C14H11N3O2 253.26 - Commercial availability; no reported NAMPT activity
1-(Pyridin-3-ylmethyl) analog Pyridin-3-ylmethyl (1) C14H10N4O2 266.26 - Sold by Santa Cruz Biotechnology; structural diversity for SAR studies
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl) analog 2-Fluorophenyl, 5-Cl, 6-cyclopropyl (1,5,6) C17H13ClFN3O2 345.76 1011397-82-2 Multi-substituted variant; potential enhanced target binding
1-Isopropyl analog Isopropyl (1) C10H11N3O2 221.22 923689-61-6 Simplified alkyl chain; supplier data available
6-Chloro-1-methyl analog Methyl (1), 6-Cl C9H7ClN3O2 224.63 - Chlorine substitution at pyridine ring; uncharacterized activity

Biological Activity

1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS Number: 937608-35-0) is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core with a chlorobenzyl substituent. The molecular formula is C14H10ClN3O2C_{14}H_{10}ClN_3O_2 and it has a molecular weight of 287.70 g/mol. The compound exists as a solid powder at room temperature with a purity of 95% .

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 value of 3.79 µM.
  • SF-268 (brain cancer) : TGI value of 12.50 µM.
  • NCI-H460 (lung cancer) : LC50 value of 42.30 µM .

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could suppress cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. The IC50 value for COX-2 inhibition was reported to be comparable to standard anti-inflammatory drugs like celecoxib .

The biological activities of this compound are believed to be mediated through several potential mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes and other pro-inflammatory mediators, the compound may reduce inflammation effectively.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly influence biological activity:

Substituent PositionModification TypeEffect on Activity
N1Alkyl groupIncreased potency against MCF7 cells
C5Halogen substitutionEnhanced COX-2 inhibition
C6Aromatic ringImproved selectivity for cancer cells

These insights guide future synthetic efforts to optimize the biological profile of this compound .

Case Studies

A notable study conducted by Wei et al. demonstrated the efficacy of similar pyrazole derivatives in inhibiting A549 lung cancer cell growth with IC50 values around 26 µM . Another study highlighted the potential of pyrazole-linked thiourea derivatives as CDK2 inhibitors with promising anticancer activity . These studies underscore the relevance of pyrazolo[3,4-b]pyridine derivatives in drug discovery.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?

A common method involves coupling the pyrazolo[3,4-b]pyridine-5-carboxylic acid core with a 2-chlorobenzyl group using carbodiimide-based reagents (e.g., HBTU) in anhydrous dichloromethane, with triethylamine as a base. For example, in related syntheses, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS RN 952183-02-4) was coupled with spirocyclic amines using HBTU under inert conditions . Post-synthesis purification typically involves column chromatography or recrystallization.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., δ7.82 ppm for aromatic protons in pyrazolo[3,4-b]pyridine derivatives) .
  • HRMS : High-resolution mass spectrometry for molecular weight verification (e.g., observed [M+H]+^+ at 394.1033 vs. calculated 394.0947) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

While direct data is limited for this derivative, structurally similar pyrazolo[3,4-b]pyridine carboxylic acids exhibit:

  • Solubility : Moderate solubility in DMSO (10–20 mM) but limited in aqueous buffers (use co-solvents like PEG-400 for in vitro assays).
  • Stability : Stable at −20°C under inert atmospheres; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?

SAR studies on pyrazolo[3,4-b]pyridine derivatives highlight:

  • Carboxylic acid moiety : Critical for hydrogen bonding with targets like nicotinamide phosphoribosyltransferase (NAMPT). Conversion to amides or esters can modulate potency .
  • Substituent effects : Electron-withdrawing groups (e.g., 2-chlorobenzyl) enhance metabolic stability compared to fluorophenyl analogs .
    Methodological recommendation : Synthesize analogs with modifications at the 1- and 5-positions, followed by in vitro enzymatic assays (e.g., IC50_{50} determination) .

Q. How should researchers resolve contradictory data in biological activity assays?

Example conflict: A compound shows high in vitro potency but poor in vivo efficacy. Resolution steps :

Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).

Metabolic stability screening : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

Physicochemical optimization : Adjust logP (via substituents) to improve membrane permeability .

Q. What advanced analytical methods can differentiate polymorphic forms of this compound?

Polymorph screening is critical for reproducibility in preclinical studies:

  • XRPD : X-ray powder diffraction to identify crystalline vs. amorphous forms.
  • DSC/TGA : Thermal analysis to detect solvates (e.g., DMSO or ethyl acetate adducts) .
  • SSNMR : Solid-state NMR to resolve hydrogen-bonding networks in different crystal forms .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., sGC or NAMPT active sites) .
  • MD simulations : Assess dynamic interactions over time (e.g., ligand-protein stability in aqueous environments) .
  • ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 2
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1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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